4-Ethoxy-2,3-difluorobenzylamine
Overview
Description
4-Ethoxy-2,3-difluorobenzylamine is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol. This compound features a benzylamine core with an ethoxy group and two fluorine atoms at the 2 and 3 positions of the benzene ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,3-difluorophenol as the starting material.
Reaction Steps: The process involves the following steps:
Nitration: The 2,3-difluorophenol undergoes nitration to introduce a nitro group, forming 2,3-difluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 2,3-difluorobenzylamine.
Ethoxylation: Finally, the benzylamine is ethoxylated to introduce the ethoxy group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Different amine derivatives.
Substitution Products: Halogenated and alkylated benzene derivatives.
Scientific Research Applications
4-Ethoxy-2,3-difluorobenzylamine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties in drug development.
Industry: It is employed in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-Ethoxy-2,3-difluorobenzylamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Comparison with Similar Compounds
4-Methoxy-2,3-difluorobenzylamine: Similar structure with a methoxy group instead of ethoxy.
2,3-Difluorobenzylamine: Lacks the ethoxy group.
4-Ethoxybenzylamine: Lacks the fluorine atoms.
Uniqueness: 4-Ethoxy-2,3-difluorobenzylamine is unique due to the presence of both fluorine atoms and the ethoxy group, which influence its chemical reactivity and biological activity differently compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
(4-ethoxy-2,3-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQSMZPXPVOQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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